ST7710AA1

Beschreibung

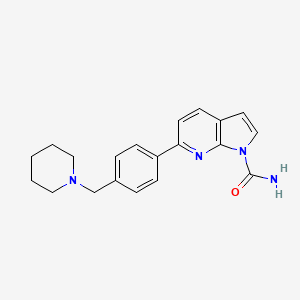

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a pyrrolo[2,3-b]pyridine derivative characterized by a carboxamide group at position 1 and a 4-(piperidin-1-ylmethyl)phenyl substituent at position 6 of the pyrrolopyridine core. Pyrrolo[2,3-b]pyridines are nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

The piperidinylmethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with target proteins .

Eigenschaften

Molekularformel |

C20H22N4O |

|---|---|

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide |

InChI |

InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25) |

InChI-Schlüssel |

HIBOPBGHLVWFCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamid beinhaltet in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer synthetisiert werden.

Anlagerung der Phenylgruppe: Die Phenylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt.

Aufbau des Pyrrolo[2,3-b]pyridin-Bestandteils: Dies kann durch eine Reihe von Cyclisierungs- und Kondensationsreaktionen erreicht werden.

Letzte Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Piperidin-Phenyl-Zwischenprodukts mit dem Pyrrolo[2,3-b]pyridin-Bestandteil unter bestimmten Reaktionsbedingungen, wie z. B. der Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und DMAP (4-Dimethylaminopyridin).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollmaßnahmen zur Überwachung der Reaktionsbedingungen und der Produktqualität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierungsmittel wie Thionylchlorid für elektrophilen Austausch.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. The presence of a piperidine moiety enhances its pharmacological properties, making it a candidate for drug development.

Cancer Treatment

Research indicates that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide exhibit promising anticancer activity. A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives as potential PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. These derivatives demonstrated significant inhibition of PARP-1 activity in vitro and in vivo, showcasing their potential as anticancer agents .

Table 1: Comparative Inhibition of PARP-1 Activity

| Compound | EC50 (nM) | Tumor Volume Inhibition (%) |

|---|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | 400 | 35 |

| Olaparib | 2.5 | 35 |

The above table illustrates the effectiveness of the compound compared to Olaparib, a well-known PARP inhibitor .

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. Research on piperidine derivatives indicates that they can exhibit neuroprotective properties. For instance, certain piperidine-based compounds have shown efficacy in inhibiting cholinesterase enzymes, which are implicated in Alzheimer’s disease .

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Cholinesterase Inhibition (%) |

|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | TBD |

| N-Benzylpyrrolidine Derivative | 75 |

This table demonstrates the potential for developing new treatments targeting cognitive decline associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a preclinical model using HeLa cells, the compound was evaluated for its ability to inhibit PARP-mediated PARylation following DNA damage induced by hydrogen peroxide treatment. Results showed that treatment with the compound resulted in a dose-dependent decrease in PARylated proteins, indicating effective inhibition of PARP activity .

Case Study 2: Neuroprotective Effects

A study investigating piperidine derivatives noted that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide displayed protective effects against oxidative stress-induced neuronal cell death. This opens avenues for further exploration into their use as neuroprotective agents .

Wirkmechanismus

The mechanism of action of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism : The carboxamide group’s position (1 vs. 2) significantly impacts bioactivity. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4) exhibits antimicrobial properties, whereas the target compound’s 1-carboxamide may favor kinase interactions .

Substituent Effects :

- Piperidine vs. Benzylpiperidine : The target compound’s piperidinylmethyl group offers flexibility and moderate lipophilicity compared to the rigid benzylpiperidine in CAS 477600-73-0, which is optimized for selective kinase binding .

- Chloro and SEM Groups : The chloro and SEM-protected analog (CAS 1472039-97-6) serves as a synthetic precursor, highlighting the importance of protecting groups in pyrrolopyridine functionalization .

Biologische Aktivität

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a piperidin-1-ylmethyl group and a carboxamide functional group. Its structural characteristics suggest significant interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C20H22N4O

- Molecular Weight : 334.4 g/mol

- IUPAC Name : 6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

The structure of this compound allows it to engage in hydrogen bonding due to the carboxamide moiety, which may enhance its interactions with biological targets. The piperidine ring adds to its reactivity and potential pharmacological properties.

Research indicates that 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide acts primarily as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can induce synthetic lethality in cancer cells that are deficient in DNA repair mechanisms, such as those with BRCA mutations. This mechanism positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are attributed to its ability to inhibit PARP activity, leading to increased cancer cell death under conditions where DNA repair is compromised .

- A comparative analysis with other derivatives revealed that modifications in the phenyl and piperidine substituents could enhance the binding affinity towards PARP enzymes, thereby improving anticancer efficacy.

-

Binding Affinity Studies :

- Molecular docking simulations have provided insights into how 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide interacts with the active sites of PARP enzymes. These studies indicate that specific structural features contribute to its selectivity and potency as an inhibitor.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-[4-(Methyl-piperazin-1-ylmethyl)phenyl]-pyrrolo[2,3-b]pyridine-1-carboxamide | Structure | PARP inhibitor |

| 7-Azaindole derivatives | Structure | Anticancer activity |

| Pyrrolo[2,3-d]pyrimidine compounds | Structure | Protein kinase inhibitors |

The unique combination of substituents in 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide enhances its binding affinity and selectivity towards PARP enzymes compared to other derivatives.

Case Studies

A notable case study involved the application of this compound in combination with traditional chemotherapeutics. The study demonstrated that patients with BRCA-mutated tumors showed improved response rates when treated with a regimen including this compound alongside standard chemotherapy. This finding underscores the potential of PARP inhibitors in personalized cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.